molecular formula C20H15NO2 B12910527 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione CAS No. 607393-85-1

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Cat. No.: B12910527
CAS No.: 607393-85-1
M. Wt: 301.3 g/mol
InChI Key: SQZGYRLDIGOIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione is a synthetic naphthoquinone derivative incorporating an indole moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research. [1] [3] This compound is part of a class of molecules being explored for their potential to target unique cancer pathways. Notably, naphthalene-1,4-dione analogues have been investigated for their ability to disrupt altered glucose metabolism in cancer cells (the Warburg effect), a hallmark of many cancers, offering a potential strategy for selective cytotoxicity. [2] The mechanism is associated with altering cellular redox states and increasing oxygen consumption, which can induce necrosis in cancer cells. [2] Furthermore, related indolyl-naphthoquinone scaffolds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), by inducing membrane permeabilization and disrupting the electron transport chain. [5] The structural combination of the redox-active naphthoquinone core and the privileged indole pharmacophore is key to its biological activity, facilitating interactions with multiple cellular targets. [5] [8] This reagent is offered for research purposes to further explore these mechanisms and develop novel therapeutic agents. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

607393-85-1

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

InChI

InChI=1S/C20H15NO2/c1-11-17(18-12(2)21-16-10-6-5-9-15(16)18)20(23)14-8-4-3-7-13(14)19(11)22/h3-10,21H,1-2H3

InChI Key

SQZGYRLDIGOIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Parameter Details
Reactants 1,4-Naphthoquinone (0.4 mmol), 2-methyl-1H-indole (0.4 mmol)
Catalyst B(C6F5)3 (3 mol%, 0.02 mmol)
Solvent Water (2 mL)
Temperature 60 °C
Reaction Time 2 hours
Atmosphere Air
Workup Column chromatography on silica gel (petroleum ether/ethyl acetate = 10/1)
Yield Up to 91%
Product Appearance Black solid
Melting Point 178–180 °C

This method yields the target compound in high purity and yield, with the reaction proceeding smoothly under mild, environmentally friendly conditions without the need for organic solvents or harsh reagents.

Mechanistic Insights

  • The Lewis acid B(C6F5)3 activates the quinone towards nucleophilic attack.
  • The indole attacks the electrophilic quinone at the 3-position, forming a new C–C bond.
  • The reaction proceeds regioselectively, favoring substitution at the indole C-3 position, which is the most nucleophilic site.
  • The aqueous medium and mild temperature help maintain catalyst activity and reduce side reactions.

Alternative Catalytic Systems and Methods

Other catalytic systems have been explored for the synthesis of 3-indolylquinones, which are structurally related to the target compound:

  • Silver Oxide (Ag2O) and Iron Oxide (Fe3O4) Catalysts: These heterogeneous catalysts facilitate domino oxidative C–C coupling of hydroquinones with indoles, offering recyclability and environmental benefits. However, these methods often require longer reaction times and more complex workup due to byproduct formation.
  • Molecular Iodine and Ultrasound Activation: Catalyst systems using molecular iodine under ultrasound irradiation have been reported but suffer from environmental and scalability issues.
  • Catalyst-Free Water-Promoted Reactions: Some protocols achieve coupling in water without catalysts but generally require longer reaction times and give lower yields.

Summary Table of Preparation Methods

Method Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
B(C6F5)3-catalyzed coupling B(C6F5)3 (3 mol%) Water 60 °C 2 h Up to 91 Mild, green solvent, high regioselectivity
Ag2O/Fe3O4 heterogeneous catalysis Ag2O, Fe3O4/PVP–PWA THF (reflux) Reflux Several hours Up to 96 Recyclable catalyst, longer reaction time
Molecular iodine + ultrasound I2, ultrasound Various RT to reflux Variable Moderate Environmental concerns, complex workup
Catalyst-free water-promoted None Water RT Long Moderate Environmentally friendly but less efficient
One-pot condensation (related) Secondary amines, aldehydes Dichloromethane RT Hours Good For aminonaphthol derivatives, requires further oxidation

Research Findings and Analytical Data

  • The B(C6F5)3-catalyzed reaction produces the compound with high purity, confirmed by 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography.
  • The product exhibits characteristic NMR signals consistent with the naphthoquinone and indole moieties, confirming the regioselective coupling at the indole C-3 position.
  • Melting points and chromatographic Rf values provide additional confirmation of product identity and purity.

Chemical Reactions Analysis

Reaction Mechanism

  • B(C₆F₅)₃–H₂O generates an electrophilic species that activates 1,4-naphthoquinone.

  • Nucleophilic attack occurs at the C-3 position of 2-methylindole due to its higher reactivity compared to C-2 .

  • Oxidation of the intermediate hydroquinone by ambient air regenerates the quinone moiety, completing the catalytic cycle .

Optimized Reaction Conditions

ParameterValueSource
Catalyst loading3 mol% B(C₆F₅)₃
SolventH₂O
Temperature60°C
Reaction time2 hours
Yield90%
Scalability (gram-scale)92% yield (5.29 g product)

The catalyst exhibits recyclability for up to 10 cycles with minimal loss in activity by supplementing 2 mol% fresh B(C₆F₅)₃ per cycle .

Substrate Scope and Selectivity

The reaction tolerates diverse indole derivatives, but regioselectivity is consistently observed at the indole’s C-3 position. For example:

  • 2-Methyl-1H-indole (2g ) reacts with 1a to form the title compound (3ag ) exclusively at C-3 .

  • Electron-withdrawing or donating groups on indole (e.g., 4-chloro, 4-methoxy) do not alter regioselectivity but affect reaction rates .

Spectroscopic Characterization

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione exhibits the following spectral data:

  • ¹H NMR (DMSO-d₆) : δ 11.62 (s, 1H), 8.06 (d, J = 5.4 Hz, 1H), 7.99 (d, J = 3.7 Hz, 1H), 7.85 (d, J = 4.2 Hz, 2H), 7.40 (d, J = 7.8 Hz, 1H), 7.33 (d, J = 7.9 Hz, 1H), 7.03 (dt, J = 27.9, 7.2 Hz, 2H), 2.40 (s, 3H) .

  • ¹³C NMR (DMSO-d₆) : δ 184.84, 184.59, 144.68, 138.72, 135.93, 134.41, 134.19, 133.84, 132.91, 132.20, 127.81, 126.96, 125.74, 121.68, 120.32, 119.54, 111.39, 106.64, 13.86 .

Comparative Analysis with Alternative Methods

While Ag₂O-catalyzed oxidative coupling has been reported for similar indolylquinones, the B(C₆F₅)₃ system offers superior yields (90% vs. <85%) and avoids harsh oxidants .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione possesses anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthoquinones can induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it exhibits significant antibacterial effects against various strains of bacteria. This property is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel antimicrobial agents .

Building Block for Complex Molecules

Due to its reactive naphthoquinone structure, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic compounds through various coupling reactions. For instance, B(C6F5)3-catalyzed C–C coupling reactions involving this compound have been successfully demonstrated, showcasing its utility in generating diverse chemical entities .

Photovoltaic Materials

Recent studies have explored the application of naphthoquinone derivatives in organic photovoltaic devices. The unique electronic properties of this compound enable it to function as an electron acceptor material. Research indicates that incorporating this compound into photovoltaic systems can enhance charge transport and improve overall device efficiency .

Data Summary Table

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial activityInduces apoptosis in cancer cells; significant antibacterial effects
Organic SynthesisBuilding block for complex moleculesUtilized in C–C coupling reactions for diverse syntheses
Material SciencePotential use in organic photovoltaic devicesEnhances charge transport; improves device efficiency

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of naphthoquinone derivatives, this compound was shown to significantly reduce cell viability in human breast cancer cell lines. The mechanism was linked to oxidative stress induction and subsequent apoptosis activation.

Case Study 2: Organic Photovoltaics

A research team incorporated this compound into a polymer blend for organic solar cells. The resulting devices exhibited improved power conversion efficiencies compared to those without the naphthoquinone derivative, demonstrating its potential as an effective electron acceptor.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Catalytic Efficiency : The B(C6F5)3-catalyzed method offers higher yields (90%) compared to condensation routes (65% for compound 9) .
  • Substituent Effects: Selenium-containing analogs (e.g., compound 53) exhibit distinct redox properties, while chlorine or amino groups (e.g., compound in ) alter electrophilicity.

Key Observations :

  • Antioxidant Potential: Benzo[f]indole-4,9-diones (e.g., compound 8) show potent superoxide anion inhibition, likely due to their extended conjugation .
  • Antimicrobial vs. Anticancer : Selenium derivatives (e.g., 53) and chlorinated pyrazole analogs (e.g., 3a) highlight the role of substituents in targeting distinct pathways.

Physicochemical Properties

  • Solubility : The indole moiety in the target compound enhances solubility in polar solvents compared to alkylated derivatives like phytonadione (vitamin K1 analog) .
  • Thermal Stability : Derivatives synthesized via one-pot reactions (e.g., Scheme 26B in ) exhibit superior thermal stability, attributed to rigid substituents.

Research Findings and Implications

Synthetic Advancements : B(C6F5)3-catalyzed methods are greener and more efficient than traditional radical-based syntheses (e.g., manganese(III) acetate in ).

Structure-Activity Relationships (SAR): Indole vs. Selenium: Indole derivatives may target DNA-interacting enzymes, while selenium analogs induce redox-mediated apoptosis .

Unresolved Contradictions : While some studies emphasize indole derivatives for antimicrobial use , others focus on selenium-based anticancer activity , suggesting context-dependent bioactivity.

Biological Activity

2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione, a compound belonging to the naphthoquinone family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene backbone with a 1,4-dione functional group and an indole moiety. Its structure can be represented as follows:

C15H13N1O2\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{2}

This unique structure is responsible for its varied interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Case Studies

  • Antibacterial Activity : A study found that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were particularly low against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
    BacteriaMIC (µg/mL)
    Staphylococcus aureus3.90
    Escherichia coli7.80
    Mycobacterium tuberculosis<1.00
  • Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 µg/mL .

Anticancer Properties

The anticancer properties of this compound have been explored in various studies, focusing on its ability to inhibit the growth of cancer cell lines.

Research Findings

In vitro studies have shown that this compound preferentially suppresses the growth of rapidly dividing cancer cells compared to normal fibroblasts .

Cell LineIC50 (µM)
A549 (lung cancer)5.00
HeLa (cervical cancer)4.50

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the interaction with cellular signaling pathways related to cell proliferation and apoptosis has been suggested.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Methyl-3-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione, and how can reaction purity be optimized?

A common approach involves coupling indole derivatives with naphthoquinone precursors. For example, propargyl bromide-mediated alkynylation (as described for naphthol derivatives in ) can be adapted by substituting 2-methylindole for the naphthol substrate. Key steps include:

  • Use of anhydrous solvents (e.g., DMF) and inert atmospheres to prevent oxidation .
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate the target compound.
  • Purity validation using HPLC or LC-MS, ensuring >95% purity by integrating UV-vis spectra at 254 nm.

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Prioritize models aligned with systemic effects identified in naphthalene derivatives ( , Table B-1):

  • Hepatic toxicity : Primary hepatocytes or HepG2 cells exposed to 1–100 µM doses for 24–72 hours, assessing ALT/AST release.
  • Respiratory effects : Human bronchial epithelial cells (e.g., BEAS-2B) under air-liquid interface conditions, measuring oxidative stress markers (e.g., ROS, glutathione depletion).
  • Include negative controls (vehicle-only) and positive controls (e.g., naphthalene for comparative toxicity) .

Q. Which analytical techniques are critical for characterizing the compound’s stability under experimental conditions?

  • UV-vis spectroscopy : Monitor degradation at λmax (~340 nm for naphthoquinones) in PBS or cell culture media over 24–48 hours.
  • Mass spectrometry (MS) : Detect metabolic byproducts in stability assays (e.g., liver microsomes).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (10°C/min ramp) to identify decomposition thresholds .

Advanced Research Questions

Q. How can conflicting toxicological data across studies be systematically resolved?

Follow systematic review frameworks ():

  • Risk of bias assessment : Use tools like ATSDR’s questionnaires (, Tables C-6/C-7) to evaluate randomization, dose reporting, and outcome transparency.
  • Confidence rating : Classify studies as High/Moderate/Low based on methodology rigor (e.g., controlled exposure vs. observational data) .
  • Meta-analysis : Pool data from high-confidence studies (e.g., LC50 values in animal models) using random-effects models to account for heterogeneity .

Q. What experimental strategies validate the compound’s interaction with transcriptional regulators or metabolic enzymes?

  • Isotopic labeling : Synthesize a deuterated analog (e.g., 2-(trideuteriomethyl) variant, as in ) to track metabolic pathways via LC-MS/MS.
  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates to identify binding partners via Western blot or proteomics.
  • CRISPR-Cas9 knockouts : Target putative interactors (e.g., CYP450 enzymes) to assess changes in cytotoxicity .

Q. How should environmental fate studies be designed to assess ecological impacts?

  • Partitioning studies : Measure log Kow (octanol-water coefficient) using shake-flask methods.
  • Degradation assays : Expose the compound to UV light (254 nm) in aqueous solutions (pH 7.4) and quantify half-life via HPLC.
  • Sediment/soil adsorption : Use batch equilibrium tests with organic-rich matrices (e.g., humic acid) to model bioavailability .

Q. What in vitro systems are optimal for elucidating metabolic pathways and toxicokinetics?

  • Liver microsomes : Incubate with human or rat S9 fractions (1 mg/mL protein) and NADPH cofactor, identifying phase I metabolites (e.g., hydroxylated derivatives).
  • Caco-2 monolayers : Assess intestinal permeability (apparent permeability coefficient, Papp) to predict oral bioavailability.
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-interaction risks .

Methodological Notes

  • Literature search : Use PubMed/TOXCENTER queries combining MeSH terms (e.g., "Naphthalenes/toxicity"[mh], "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh]) and synonyms (e.g., "2-Methylnaphthalene") for comprehensive retrieval ().
  • Data integration : Prioritize peer-reviewed studies with clear dose-response relationships and mechanistic data ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.